6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound integrates a pyridazinone core with various functional groups, including a furyl moiety and a piperazine derivative, suggesting possible biological activity.
The compound is synthesized through multi-step chemical reactions, which are detailed in various scientific studies focusing on the synthesis and evaluation of pyridazinone derivatives. Research indicates that these compounds may exhibit significant biological properties, including antimicrobial and anticancer activities .
This compound belongs to the class of pyridazinones, which are heterocyclic compounds containing a pyridazine ring. Pyridazinones are often explored for their pharmacological properties, making them important in drug development and medicinal chemistry.
The synthesis of 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves several key steps:
Technical Details:
The molecular formula of 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is . The structure features:
COc1ccc(N2CCN(C(=O)Cn3nc(-c4ccc(Cl)cc4)ccc3=O)CC2)cc1.6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo several chemical reactions:
Technical Details:
The mechanism of action for 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone likely involves interaction with specific biological targets such as enzymes or receptors.
6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several potential applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: